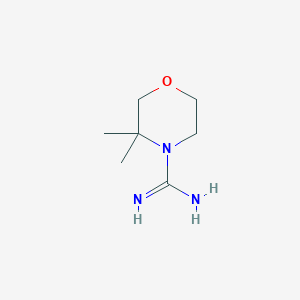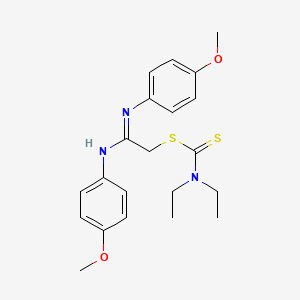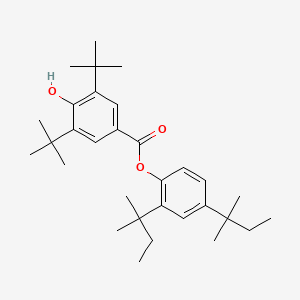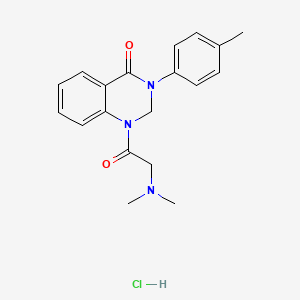
3,3-Dimethylmorpholine-4-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethylmorpholine-4-carboximidamide is a chemical compound with the molecular formula C7H15N3O It is a derivative of morpholine, characterized by the presence of two methyl groups at the 3-position and a carboximidamide group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylmorpholine-4-carboximidamide typically involves the reaction of 3,3-dimethylmorpholine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the carboximidamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or distillation, to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
3,3-Dimethylmorpholine-4-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound.
科学的研究の応用
3,3-Dimethylmorpholine-4-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
作用機序
The mechanism of action of 3,3-Dimethylmorpholine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3,3-Dimethylmorpholine: Lacks the carboximidamide group, making it less reactive in certain chemical reactions.
4-Morpholinecarboximidamide: Lacks the methyl groups at the 3-position, affecting its steric and electronic properties.
Uniqueness
3,3-Dimethylmorpholine-4-carboximidamide is unique due to the presence of both the 3,3-dimethyl and 4-carboximidamide groups, which confer distinct chemical and biological properties
特性
分子式 |
C7H15N3O |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
3,3-dimethylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C7H15N3O/c1-7(2)5-11-4-3-10(7)6(8)9/h3-5H2,1-2H3,(H3,8,9) |
InChIキー |
GKKZWIGUBVWXCZ-UHFFFAOYSA-N |
正規SMILES |
CC1(COCCN1C(=N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)


